Lewis-b tetrasaccharide

Übersicht

Beschreibung

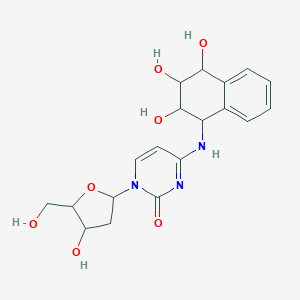

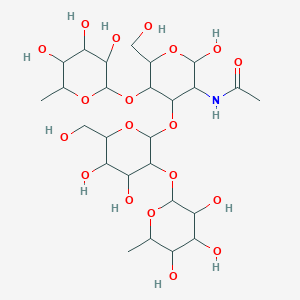

Lewis-b tetrasaccharide (Leb) is a bioactive oligosaccharide, widely employed in the biomedical field . It is a common ligand of the three selectins and plays important roles in multiple physiological phenomena by interacting with selectins . The empirical formula of Lewis-b tetrasaccharide is C26H45NO19 .

Synthesis Analysis

The synthesis of Lewis-b tetrasaccharide involves the use of a galactosyltransferase . The design and synthesis of an orthogonally protected tetrasaccharide precursor enabled controlled introduction of one or two 13C-labelled or non-labelled fucosyl residues prior to global deprotection .Molecular Structure Analysis

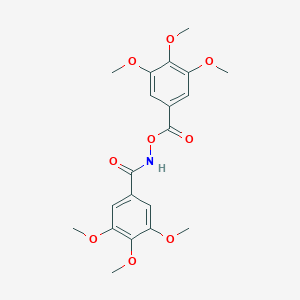

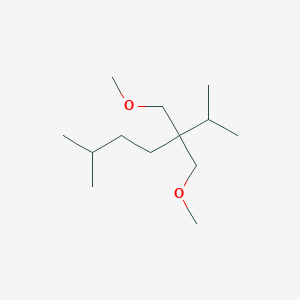

Lewis-b tetrasaccharide has a molecular weight of 675.63 g/mol . It contains a total of 94 bonds, including 49 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 4 six-membered rings, 1 secondary amide (aliphatic), 11 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, and 7 ethers .Chemical Reactions Analysis

The Lewis-b (Leb) antigen reappearance is an excellent tumor marker for discriminating between malignant and benign tumors, and it can also be used in many cases of colon cancer .Physical And Chemical Properties Analysis

Lewis-b tetrasaccharide is a solid substance that should be stored at -20°C . It has a predicted density of 1.65 g/cm3 and a predicted refractive index of n20D 1.64 .Wissenschaftliche Forschungsanwendungen

Molecular Recognition by Lectins Lewis-b tetrasaccharide exhibits significant binding properties with various lectins, which has implications in molecular recognition. For instance, its interaction with the lectin IV of Griffonia simplicifolia has been extensively studied. The binding involves a topographical feature common to Lewis-b tetrasaccharides, and this interaction is characterized by specific thermodynamic parameters, indicating a substantial level of specificity and strength in this molecular recognition process (Spohr, Hindsgaul, & Lemieux, 1985).

Structural Studies and Dynamics Lewis-b tetrasaccharides also play a crucial role in structural biology. Detailed NMR spectroscopy and molecular dynamics simulations have been employed to understand the structural motifs and dynamics of these compounds. These studies provide insights into the three-dimensional arrangements and movements of the sugar residues within these molecules, which are essential for their biological functions (Geyer et al., 1996).

Synthesis and Binding Studies Synthetic analogs of the Lewis-b tetrasaccharide have been created to explore their binding properties with various lectins. These studies not only help in understanding the binding mechanism but also aid in the development of potentially more effective ligands (Kamath et al., 2003).

Biomedical Applications In the biomedical field, Lewis-b tetrasaccharides have implications in understanding cell-cell interactions, particularly in the context of cancer research. The specific binding properties of these tetrasaccharides with certain proteins can shed light on the mechanisms of cancer cell metastasis and other pathological processes (Trinchera, Aronica, & dall’Olio, 2017).

Catalysis in Carbohydrate Chemistry Lewis-b tetrasaccharides are relevant in carbohydrate chemistry, particularly in the context of Lewis acid catalysis. Understanding their structure and behavior under different conditions can provide valuable insights into their applications in synthetic carbohydrate chemistry (Sarybaeva, Afanas’ev, Zaikov, & Shchelokhova, 1977).

Eigenschaften

IUPAC Name |

N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNGKCPRVRBHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lewis-b tetrasaccharide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.